molecular formula C12H18ClN3O2S B1521211 4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride CAS No. 1193390-20-3

4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride

Cat. No. B1521211
CAS RN: 1193390-20-3
M. Wt: 303.81 g/mol
InChI Key: CLGMZKZUICXPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O2S . It has a molecular weight of 303.81 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride consists of a benzene ring attached to a sulfonamide group and a cyano group . The sulfonamide group is further attached to a propyl chain with a dimethylamino group . The compound also includes a hydrochloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride are not fully detailed in the sources I found. The compound has a molecular weight of 303.81 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. The structural determination of these compounds, including their bonding nature and geometry, has been proposed based on spectral data and X-ray diffraction methods, suggesting an octahedral geometry for transition metal complexes (Chohan, Shad, & Nasim, 2009).

Biological Evaluation

The biological evaluation of sulfonamide-derived ligands and their transition metal complexes has been conducted, revealing that these compounds exhibit moderate to significant antibacterial and antifungal activities. This suggests their potential as therapeutic agents in treating infections caused by various pathogens (Chohan & Shad, 2011).

Molecular Interactions and Applications

Research on sulfonamides also extends to the study of molecular interactions in crystals and solutions, highlighting their utility in understanding solubility, solvation, and distribution behaviors. These studies are crucial for the development of pharmaceuticals, as they provide insights into the physical chemistry underlying drug formulation and delivery (Perlovich et al., 2008).

properties

IUPAC Name

4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c1-15(2)9-3-8-14-18(16,17)12-6-4-11(10-13)5-7-12;/h4-7,14H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMZKZUICXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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